2-(chloromethyl)pyrimidin-4-ol
Description
Significance of Pyrimidine (B1678525) Scaffolds in Chemical and Biological Sciences
The pyrimidine nucleus is a fundamental component of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are integral to the structure of nucleic acids, DNA and RNA. Beyond their role in genetics, pyrimidine derivatives are implicated in a wide array of biological processes and metabolic pathways. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. growingscience.comorientjchem.org
The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a vast library of compounds with diverse pharmacological activities. nih.gov Pyrimidine derivatives have been successfully developed into a wide range of therapeutic agents, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. researchgate.net The ability of the pyrimidine core to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules like enzymes and receptors, underpins its success in drug discovery.
Contextualizing 2-(chloromethyl)pyrimidin-4-ol within Functionalized Pyrimidines
This compound belongs to the class of functionalized pyrimidines, which are pyrimidine cores bearing one or more reactive groups. The presence of both a chloromethyl group at the 2-position and a hydroxyl group (in its tautomeric pyrimidone form) at the 4-position makes it a bifunctional molecule with significant potential as a synthetic intermediate.
The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of other functional groups at this position. The hydroxyl group at the 4-position exists in equilibrium with its keto tautomer, 2-(chloromethyl)pyrimidin-4(3H)-one. This tautomerism influences the reactivity of the molecule and provides another site for chemical modification.
While specific research dedicated exclusively to this compound is limited in publicly available literature, its structure suggests its utility as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities. The strategic placement of the reactive chloromethyl and the versatile hydroxyl/keto group allows for sequential or regioselective reactions to build molecular complexity.
Historical Perspectives on Halomethyl Pyrimidine Derivatives in Research
The history of halomethyl pyrimidines is intrinsically linked to the development of chemotherapy. The origins of alkylating agents as anticancer drugs can be traced back to the use of sulfur mustards during World War I. taylorfrancis.comnih.gov It was observed that soldiers exposed to these chemical warfare agents experienced bone marrow suppression and lymphoid aplasia. taylorfrancis.com This led to the investigation of related, less toxic nitrogen mustards for the treatment of lymphomas, marking the dawn of modern cancer chemotherapy. wikipedia.orgnews-medical.net
Halomethyl pyrimidines, as a class of compounds, can be considered as a type of alkylating agent. The chloromethyl group, for instance, can alkylate nucleophilic sites in biological macromolecules like DNA, leading to cytotoxicity. wikipedia.org This mechanism of action, the covalent modification of DNA, disrupts DNA replication and transcription, ultimately leading to cell death. icr.ac.uk Because cancer cells typically proliferate more rapidly and have less efficient DNA repair mechanisms than normal cells, they are more susceptible to the effects of DNA damaging agents. wikipedia.org
This historical understanding of halomethyl compounds as potential alkylating agents provides a foundational context for the interest in molecules like this compound. While not necessarily developed as a frontline chemotherapeutic itself, its reactive halomethyl group is a feature that has been historically exploited in the design of anticancer agents. Modern drug discovery, however, often utilizes such reactive groups in a more targeted manner, for example, to covalently bind to a specific amino acid residue in an enzyme's active site.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 146613-73-0 | C5H5ClN2O | 144.56 |
| 6-(chloromethyl)-2-methylpyrimidin-4-ol | 35252-96-1 | C6H7ClN2O | 158.59 |
| 2-Chloro-4-(chloromethyl)pyrimidine | 944902-31-2 | C5H4Cl2N2 | 163.01 |
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-4-7-2-1-5(9)8-4/h1-2H,3H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPUYOIOPLNWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604409 | |
| Record name | 2-(Chloromethyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944905-88-8 | |
| Record name | 2-(Chloromethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944905-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloromethyl Pyrimidin 4 Ol and Analogs
De Novo Synthesis Strategies
De novo synthesis provides a direct route to the pyrimidine (B1678525) core, building the heterocyclic scaffold from simpler, acyclic components. This approach is fundamental in medicinal and materials chemistry for creating diverse molecular structures.
The most common and established method for constructing the pyrimidin-4-ol ring is through the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine. To synthesize a precursor for 2-(chloromethyl)pyrimidin-4-ol, such as 2-methylpyrimidin-4-ol, chloroacetamide could be reacted with ethyl acetoacetate. This reaction involves the formation of new carbon-nitrogen bonds to close the ring.
The general mechanism involves the initial reaction of the amidine with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of reactants allows for substitution at various positions of the pyrimidine core. For instance, using different β-ketoesters or amidines can lead to a wide array of substituted pyrimidin-4-ols.
Table 1: Examples of Cyclocondensation for Pyrimidin-4-ol Analogs
| Amidine | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Acetamidine | Ethyl Acetoacetate | NaOEt, EtOH, Reflux | 2,6-dimethylpyrimidin-4-ol | ~85% |
| Guanidine | Ethyl Cyanoacetate | Base | 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | High |
This table is illustrative and based on established chemical principles for pyrimidine synthesis.
Once the 2-methylpyrimidin-4-ol precursor is synthesized, the chloromethyl group can be introduced via radical chlorination. This step is crucial for transforming the methyl group into a more reactive functional group suitable for further chemical modifications.
Common chlorinating agents for this type of transformation include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and trichloroisocyanuric acid (TCCA). The reaction is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or by UV light. The selectivity of the chlorination (mono-, di-, or tri-chlorination) can be controlled by adjusting the stoichiometry of the chlorinating agent and the reaction conditions. For the synthesis of this compound, conditions favoring monochlorination are required. For instance, a modified synthesis of a related pyridine intermediate utilizes TCCA for the chlorination of a methyl group orientjchem.org. Another process describes the preparation of chlorinated pyrimidines using agents like phosgene in the presence of a catalyst google.com.
Table 2: Comparison of Chlorinating Agents for Methyl Group Activation
| Chlorinating Agent | Typical Initiator | Solvent | Key Advantages |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | AIBN or UV light | CCl₄, Benzene | Mild conditions, good selectivity for allylic/benzylic positions. |
| Sulfuryl Chloride (SO₂Cl₂) | AIBN or Peroxides | Dichloromethane | More reactive than NCS, can be used in the absence of light. |
This table provides a general comparison of common reagents used for side-chain chlorination on heterocyclic systems.
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step. bohrium.comacs.orgfigshare.com The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidines, which can then be oxidized to pyrimidines. mdpi.com These reactions combine three or more starting materials in a one-pot synthesis, which is beneficial for creating large libraries of compounds for drug discovery. acs.orgfigshare.comnih.gov
For pyrimidine synthesis, an MCR could involve the reaction of an aldehyde, a β-ketoester, and an amidine or urea derivative. rsc.org An iridium-catalyzed MCR has been developed for the regioselective synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through condensation and dehydrogenation steps. acs.orgnih.govorganic-chemistry.org Such strategies can provide rapid access to highly substituted and unsymmetrical pyrimidine structures. figshare.comnih.gov
Synthetic Transformations from Precursors
This approach focuses on modifying an existing pyrimidine ring that already contains some of the desired structural features.
Starting with a pre-formed pyrimidin-4-ol, the 2-(chloromethyl) group can be installed by modifying a different substituent at the 2-position. For example, a 2-(hydroxymethyl)pyrimidin-4-ol could be a key intermediate. This alcohol can be converted to the corresponding chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This method avoids the direct chlorination of a methyl group and can offer better control and higher yields.
Furthermore, other functional groups at the 2-position can be manipulated. For instance, a carboxylic acid group could be reduced to an alcohol and then chlorinated. The Sonogashira coupling reaction has been used to derivatize halogenated pyrimidin-4-ones, demonstrating the versatility of these scaffolds in synthetic chemistry. nih.gov
Rearrangement reactions can offer unconventional pathways to the pyrimidine skeleton. While not the most direct route to this compound, certain molecular rearrangements can be employed to construct the core ring system. For example, the biosynthesis of the thiamin pyrimidine involves a complex and remarkable rearrangement of 5-aminoimidazole ribonucleotide (AIR) to form the pyrimidine ring. nih.gov While this is a biological pathway, it highlights that non-intuitive bond formations can lead to pyrimidine structures.
In synthetic chemistry, functional group interconversions (FGIs) are routine but powerful tools. A pyrimidine ring could be synthesized with a placeholder group at the 2-position that is later converted to the chloromethyl moiety. For example, a 2-vinyl group could undergo ozonolysis to an aldehyde, followed by reduction to an alcohol and subsequent chlorination. These multi-step sequences allow for the introduction of the desired functionality late in the synthetic route, which can be advantageous when dealing with sensitive functional groups.
Transition-Metal Catalyzed Coupling Reactions in Pyrimidine Synthesis
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrimidine chemistry is no exception. These methods offer powerful tools for the functionalization and construction of the pyrimidine ring with high efficiency and selectivity.
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has proven to be a versatile tool for the C-C bond formation in pyrimidine synthesis. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
One notable application involves the C-5 iodination of pyrimidine-5'-triphosphates followed by a highly chemoselective Sonogashira coupling with propargylamine. nih.gov This method provides exclusive 5-(3-aminopropargyl)-pyrimidine-5'-triphosphate in good yield and high purity (>99%), demonstrating the reaction's high regioselectivity and functional group tolerance. nih.gov
Furthermore, the Sonogashira alkynylation of acid chlorides can be efficiently conducted to generate alkynones, which are valuable intermediates for the one-pot, three-component synthesis of pyrimidines. nih.gov This approach, utilizing tetrahydrofuran as the solvent and triethylamine as a base, allows for the rapid construction of the pyrimidine core within a few hours. nih.gov A modified, safer protocol for Sonogashira couplings with volatile alkynes like propyne has also been developed, employing low temperatures to avoid the need for high pressure or excessive heating. organic-chemistry.org This method shows broad substrate compatibility with both electron-rich and electron-deficient aryl iodides, affording arylpropynes in high yields. organic-chemistry.org
The diversification of aniline-pyrimidines has been achieved through a novel strategy employing Sonogashira/Suzuki cross-coupling reactions. researchgate.net Using a recyclable cross-linked poly(ionic liquid)s nanogels-supported palladium (CLPN-Pd) catalyst, this method demonstrates high efficiency and compatibility with multiple functional groups, yielding a variety of substituted pyrimidines. researchgate.net
Table 1: Examples of Sonogashira Reactions in Pyrimidine Synthesis
| Reactants | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| C-5 iodinated pyrimidine-5'-triphosphate, Propargylamine | Palladium complex | 5-(3-aminopropargyl)-pyrimidine-5'-triphosphate | Good | nih.gov |
| Acid chloride, Terminal alkyne | Palladium, Copper, Triethylamine | Alkynone intermediate for pyrimidine synthesis | Not specified | nih.gov |
| Aryl iodide, Propyne | Palladium-copper catalyst, Triethylamine | Arylpropyne | 85-94% | organic-chemistry.org |
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed processes for the synthesis of heterocyclic compounds. In pyrimidine synthesis, copper catalysis facilitates novel annulation strategies.
A facile and efficient approach for the synthesis of structurally important pyrimidines has been developed through a copper-catalyzed and 4-HO-TEMPO-mediated [3+3] annulation of amidines with saturated ketones. acs.org This method proceeds via a cascade reaction of oxidative dehydrogenation, annulation, and oxidative aromatization, involving the direct β-C(sp³)–H functionalization of the saturated ketone. acs.org
Another innovative copper-based catalytic system enables a formal [3+1+2] annulation of ketoxime acetates, aldehydes, and cyanamides. rsc.org This protocol offers a new strategy for the synthesis of highly substituted 2-aminopyrimidine compounds, expanding the utility of O-acyl ketoximes as N-C-C synthons in the construction of N-heterocycles. rsc.org
Table 2: Copper-Catalyzed Annulation for Pyrimidine Synthesis
| Reaction Type | Reactants | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| [3+3] Annulation | Amidines, Saturated ketones | Copper catalyst, 4-HO-TEMPO | Cascade reaction, β-C(sp³)–H functionalization | acs.org |
Advanced Synthetic Techniques and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Advanced techniques such as microwave and ultrasound irradiation, along with catalyst-free approaches, are being explored for the environmentally benign synthesis of pyrimidine derivatives.
Microwave irradiation has been widely adopted as an energy-efficient heating method that can significantly accelerate reaction rates, often leading to higher yields and purities compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of a wide range of pyrimidine derivatives. powertechjournal.comorientjchem.org
For instance, the Biginelli condensation, a classic multicomponent reaction for the synthesis of dihydropyrimidines, can be efficiently carried out under microwave irradiation. semanticscholar.org This method has been used to synthesize tetrahydropyrimidine derivatives that were subsequently evaluated for their biological activities. semanticscholar.org Substituted pyrimidine derivatives have also been synthesized from chalcones and active aldehydes in a microwave oven, demonstrating the versatility of this approach. researchgate.netasianpubs.org
A one-pot, multicomponent reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate catalyzed by p-toluenesulfonic acid under microwave-assisted conditions provides a green protocol for novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. nih.gov The use of ethanol as a green solvent further enhances the environmental friendliness of this method. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Synthesis of pyrimido[4,5-d]pyrimidines | Not specified | 5 min | Highest yield achieved with microwave | tandfonline.com |
| Biginelli condensation | 8h (reflux) | Not specified | Shorter reaction times, high yields | orientjchem.org |
Ultrasound irradiation has emerged as another alternative energy source for promoting chemical reactions. nih.gov The physical phenomenon of acoustic cavitation generated by ultrasound waves can lead to a significant enhancement in reaction rates and yields. nih.govresearchgate.net The use of ultrasound in the synthesis of pyrimidines and their fused derivatives has seen a significant increase in recent years. nih.govresearchgate.net
Ultrasound-assisted synthesis offers advantages such as shorter reaction times, higher yields, and often milder reaction conditions compared to conventional methods. nih.gov It has been applied to various classical reactions for the construction and derivatization of the pyrimidine core, including multicomponent reactions, cyclocondensations, and cycloadditions. nih.gov For example, a water-mediated, iodine-catalyzed multicomponent reaction of barbituric acid, guanidine, and aldehyde derivatives for the synthesis of pyrimido[4,5-d]pyrimidines demonstrated an 87% yield under ultrasound irradiation. tandfonline.com
The development of catalyst-free and solvent-free reactions is a primary goal of green chemistry. Several eco-friendly methodologies for pyrimidine synthesis have been reported, minimizing the use of hazardous substances and simplifying product purification.
A notable example is the catalyst-free Hantzsch multicomponent reaction for the synthesis of fused pyrimido[4,5-d]pyrimidine derivatives under microwave irradiation. benthamdirect.comresearchgate.net This one-pot, three-component reaction involving bis-aldehydes, barbituric acid, and substituted amines proceeds smoothly to afford the desired products in high yields with straightforward workups. benthamdirect.comresearchgate.net The method highlights advantages such as environmental friendliness, operational simplicity, and efficiency. benthamdirect.comresearchgate.net
Furthermore, a solvent-less mechanochemical approach using ball milling has been developed for the one-pot multicomponent synthesis of various pyrimidine derivatives. acs.org This method, which can be scaled up to the multigram scale, utilizes a recyclable catalyst and offers ease of product isolation. acs.org The greenness of this protocol was evaluated by calculating its Ecoscale score and E-factor. acs.org Water, as a green solvent, has also been employed in the synthesis of pyrimidine fused quinoline (B57606) derivatives using a magnetic nanocomposite catalyst, offering advantages such as low reaction time, high product yields, and simple separation of the catalyst and products. tandfonline.com
Table 4: Overview of Eco-Friendly Pyrimidine Synthesis Methodologies
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Catalyst-Free Microwave Synthesis | One-pot, three-component Hantzsch reaction | Environmental friendliness, operational simplicity, high yields | benthamdirect.comresearchgate.net |
| Solvent-Less Mechanochemical Synthesis | Ball milling, recyclable catalyst | Scalable, easy product isolation, good green metrics | acs.org |
Scale-Up Considerations and Process Optimization in Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogs necessitates a thorough evaluation of process parameters to ensure safety, efficiency, and economic viability. Key considerations in the scale-up of synthetic routes for this class of compounds include reaction conditions, solvent selection, reagent stoichiometry, and purification methods. Optimization of these parameters is crucial for maximizing yield, minimizing waste, and ensuring the final product meets the required purity standards.
A significant area for process optimization in the synthesis of chlorinated pyrimidines is the chlorination step itself. Traditional laboratory methods often employ a large excess of chlorinating agents like phosphorus oxychloride (POCl₃), which can be problematic on a larger scale due to safety and environmental concerns. Research into more efficient chlorination protocols has demonstrated the feasibility of using equimolar amounts of POCl₃ for the chlorination of hydroxypyrimidines. This approach, often conducted under solvent-free conditions in a sealed reactor at elevated temperatures, offers a more atom-economical and environmentally friendly alternative suitable for multigram batch preparations nih.govmdpi.comsemanticscholar.orgdntb.gov.ua. The use of a base, such as pyridine, is also a critical parameter to optimize in these reactions nih.govmdpi.comsemanticscholar.orgdntb.gov.ua.
Another chlorinating agent that has been employed in the large-scale synthesis of chlorinated pyrimidines is phosgene. The use of phosgene requires careful handling due to its high toxicity, but it can be an effective reagent for the conversion of dihydroxypyrimidines to their corresponding dichloro derivatives google.comgoogle.com. The optimization of a phosgene-based process would involve a detailed study of reaction temperature, solvent, and catalyst. For instance, a process for preparing 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine using phosgene has been detailed, highlighting the importance of these parameters in achieving a high yield and purity google.com.
The following interactive table illustrates a hypothetical optimization of the chlorination of a hydroxypyrimidine precursor, based on parameters described in the literature for analogous transformations.
| Entry | Chlorinating Agent | Solvent | Base (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | POCl₃ (3 equiv) | Acetonitrile (B52724) | None | 80 | 12 | 75 |
| 2 | POCl₃ (1.1 equiv) | None | Pyridine (1 equiv) | 150 | 2 | 92 |
| 3 | Phosgene (2.2 equiv) | Toluene | Triethylamine (2.2 equiv) | 110 | 6 | 88 |
| 4 | POCl₃ (1.1 equiv) | Toluene | N,N-Diisopropylethylamine (1.5 equiv) | 50 | 8 | 85 |
This table is a representation of potential optimization parameters and outcomes based on analogous reactions described in the literature and does not represent actual experimental results for the direct synthesis of this compound.
Process optimization also extends to the synthesis of the pyrimidine core itself. Multicomponent reactions, such as the Biginelli reaction, offer an efficient route to pyrimidine derivatives and are amenable to scale-up mdpi.com. The optimization of such reactions would focus on catalyst selection, solvent, and reaction temperature to maximize the yield and regioselectivity of the desired product. For example, the use of a catalytic amount of a Brønsted or Lewis acid can significantly influence the outcome of the reaction.
Furthermore, the introduction of the chloromethyl group is a critical step that requires careful optimization. While direct chlorination of a hydroxymethyl group is a common strategy, alternative methods such as the use of trichloroisocyanuric acid (TCCA) have been reported for the synthesis of related chloromethylpyridines orientjchem.org. TCCA is a safer and easier-to-handle alternative to other chlorinating agents and can be effective for large-scale production orientjchem.org.
The purification of the final product is another crucial aspect of process optimization. On a large scale, chromatographic purification is often not feasible. Therefore, developing a process that yields a product of high purity directly from the reaction mixture or that can be purified by simple crystallization or distillation is highly desirable. This involves careful control of reaction conditions to minimize the formation of byproducts.
Biological Activities and Applications of 2 Chloromethyl Pyrimidin 4 Ol and Its Derivatives
Antimicrobial Activities
Derivatives of the pyrimidine (B1678525) core structure are well-documented for their broad-spectrum antimicrobial properties. proquest.cominnovareacademics.inresearchgate.netnih.gov The versatility of the pyrimidine ring allows for the synthesis of novel compounds with significant activity against various pathogens. juniperpublishers.com
A variety of pyrimidine derivatives have demonstrated notable antibacterial activity. For instance, certain novel bicyclic and tricyclic pyrimidine derivatives have been shown to be active against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. innovareacademics.innih.govias.ac.in The presence of an amino group at the C-2 position of the pyrimidine nucleus has been reported to significantly enhance antibacterial activity against both pathogenic Gram-positive and Gram-negative bacteria. nih.gov
In one study, triazole substituted pyrimidine derivatives showed higher antibacterial inhibition against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli when compared to thiadiazole derivatives, with some compounds showing promising activity comparable to the standard drug ciprofloxacin. ias.ac.in Another series of pyrimidine derivatives exhibited good activity against the tested microbes, with one compound bearing 2-hydroxy and 3-chloro derivatives showing broad-spectrum activity. innovareacademics.in Furthermore, specific pyrimidine derivatives have shown potent activity, with one exhibiting a Minimum Inhibitory Concentration (MIC) value of 1.0 μg/ml against E. coli and Pseudomonas aeruginosa. innovareacademics.in
The following table summarizes the antibacterial activity of selected pyrimidine derivatives against various bacterial strains.
| Bacterial Strain | Type | Activity of Pyrimidine Derivatives | Reference |
| Escherichia coli | Gram-Negative | Active | innovareacademics.innih.gov |
| Pseudomonas aeruginosa | Gram-Negative | Active | innovareacademics.inias.ac.in |
| Bacillus subtilis | Gram-Positive | Active | innovareacademics.innih.gov |
| Staphylococcus aureus | Gram-Positive | Active | innovareacademics.inias.ac.in |
| Proteus mirabilis | Gram-Negative | Significant Activity | innovareacademics.in |
The antifungal potential of pyrimidine derivatives has been extensively investigated. mdpi.com Many synthesized pyrimidine compounds have shown significant activity against a range of fungi, including Candida albicans and Aspergillus niger. innovareacademics.innih.gov In some cases, the antifungal activity of these derivatives is comparable to standard antifungal agents like nystatin. nih.gov
For example, a study on novel pyrimidine derivatives revealed that most of the synthesized compounds possessed fungicidal activities against fourteen phytopathogenic fungi, with some being more potent than the control fungicides. mdpi.com Another study highlighted a pyrimidine derivative, compound 3c, as being particularly active as an antifungal agent. nih.gov The development of new fused pyrimidine and pyridine derivatives has also yielded promising antifungal agents. proquest.com
Pyrimidine derivatives are recognized for their significant antiviral properties and are integral to many antiviral therapies. proquest.commdpi.com For instance, 4'-substituted carbocyclic uracil derivatives, which are pyrimidine nucleoside analogs, have been designed and synthesized as potential antiviral agents against a range of RNA viruses. mdpi.com Although the specific compounds tested did not show significant activity against SARS-CoV-2, influenza A/B viruses, or norovirus, they were also found to be non-toxic to a panel of cell lines. mdpi.com
Furthermore, certain diarylpyrimidine and dihydrobenzyloxopyrimidine hybrids have been reported to possess high and wide-spectrum anti-HIV-1 activity. mdpi.com The structural similarities of pyrimidine derivatives to the natural nucleosides allow them to interfere with viral replication processes.
Anticancer Potential and Cytotoxicity Studies
The quest for novel anticancer agents has led to the extensive exploration of pyrimidine derivatives due to their ability to inhibit the rapid growth and division of cancer cells. nih.govekb.egnih.gov These compounds exhibit a broad spectrum of anticancer activities, making them valuable leads for drug discovery. nih.gov
Numerous studies have demonstrated the in vitro cytotoxic effects of pyrimidine derivatives against a variety of human cancer cell lines. nih.govekb.eg For instance, newly synthesized pyrimidine derivatives have shown inhibitory activity on the proliferation of colon adenocarcinoma (LoVo), breast cancer (MCF-7), lung cancer (A549), and human leukemic lymphoblasts (CCRF-CEM) cell lines. nih.gov
One pyrimidine derivative, compound 4, was found to be the most active against A549, HCT-116, HepG-2, and MCF-7 cancer cell lines with IC50 values of 5.50, 9.77, 7.12, and 7.85 μM, respectively. nih.gov Another study on 2,4,5-substituted pyrimidines revealed that some derivatives demonstrated significant inhibitory effects on the human hepatocellular carcinoma BEL-7402 cell line, with IC50 values less than 0.10 µM. ekb.eg
The table below presents the cytotoxic activity of various pyrimidine derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Cancer Cell Line | Type | Derivative | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Compound 4 | 5.50 | nih.gov |
| HCT-116 | Colorectal Carcinoma | Compound 4 | 9.77 | nih.gov |
| HepG-2 | Hepatocellular Carcinoma | Compound 4 | 7.12 | nih.gov |
| MCF-7 | Breast Adenocarcinoma | Compound 4 | 7.85 | nih.gov |
| BEL-7402 | Hepatocellular Carcinoma | Derivative 3a | < 0.10 | ekb.eg |
| BEL-7402 | Hepatocellular Carcinoma | Derivative 3b | < 0.10 | ekb.eg |
Pyrimidine derivatives can exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation and interference with DNA synthesis. nih.govnih.gov Their structural analogy to the pyrimidine bases of DNA and RNA allows them to be mistakenly incorporated into nucleic acids or to inhibit the enzymes responsible for their synthesis.
Research has shown that pyrimidine derivatives are capable of inhibiting the activity of topoisomerase IIα and intercalating with DNA, which leads to DNA double-strand breaks and ultimately apoptosis. nih.gov Some pyrimidine derivatives have been observed to reduce the number of cells in the proliferation (S) and G2/M phases of the cell cycle, indicating an interference with cell cycle progression. nih.gov This disruption of the normal cell cycle can halt the uncontrolled proliferation characteristic of cancer cells.
Anti-inflammatory Properties
Pyrimidine derivatives are well-recognized for their anti-inflammatory potential. orientjchem.orgrsc.org Their mechanism of action often involves the inhibition of key inflammatory mediators, leading to a reduction in the inflammatory response. rsc.orgnih.gov Research into compounds structurally related to 2-(chloromethyl)pyrimidin-4-ol has elucidated specific pathways through which these molecules exert their anti-inflammatory effects.
A key aspect of the inflammatory process is the overproduction of nitric oxide (NO) by immune cells, such as macrophages. This production is mediated by the enzyme inducible nitric oxide synthase (iNOS). nih.govnih.gov High levels of NO are pro-inflammatory and contribute to tissue damage. nih.gov Pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide. rsc.orgnih.gov
Studies on various heterocyclic compounds, including pyrimidine derivatives, have demonstrated their ability to suppress NO production in lipopolysaccharide (LPS)-activated macrophage cell lines, which are standard models for studying inflammation. For instance, certain norsesterterpene peroxides have been found to potently inhibit NO release in RAW 264.7 macrophages, with compounds like epimuqubilin A showing an IC50 value of 7.4 µM. mdpi.com Similarly, cannabinoid derivatives can significantly inhibit LPS-stimulated NO production in the same cell line. nih.gov The inhibition of iNOS is a critical mechanism, as selective inhibitors of this enzyme have been shown to be effective anti-inflammatory agents by blocking not only NO but also prostaglandin production and cellular infiltration. nih.govmdpi.com This inhibitory action on NO production in immune cells is a significant contributor to the anti-inflammatory profile of various pyrimidine-based compounds.
Table 1: Inhibition of Nitric Oxide Production by Various Compounds in Macrophages This table presents data for compounds evaluated for NO inhibition, illustrating the potential of heterocyclic structures in this area.
| Compound | Cell Line | Inducer | IC50 Value | Source |
| Epimuqubilin A | RAW 264.7 | LPS | 7.4 µM | mdpi.com |
| Sigmosceptrellin A | RAW 264.7 | LPS | 9.9 µM | mdpi.com |
Modulation of Inflammatory Mediators (e.g., COX-2, iNOS, PGE2)
Beyond nitric oxide, the anti-inflammatory action of pyrimidine derivatives is attributed to their ability to modulate other crucial inflammatory mediators. These include cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and prostaglandin E2 (PGE2). rsc.orgnih.gov The COX-2 enzyme is responsible for producing prostaglandins, which are key drivers of pain and inflammation. mdpi.com
Several studies have focused on designing pyrimidine derivatives as selective COX-2 inhibitors. This selectivity is desirable as COX-1, the constitutive isoform, is involved in maintaining gastric and renal homeostasis. mdpi.com Research has shown that certain pyrimidine derivatives exhibit high selectivity towards COX-2, with some compounds showing inhibitory activity comparable to or better than established drugs like meloxicam. nih.govmdpi.com The inhibition of COX-2 directly leads to reduced production of PGE2, a key inflammatory prostaglandin. mdpi.com For example, novel hybridized compounds tethering benzenesulfonamide and triazole pharmacophores to NSAIDs have demonstrated potent in vivo inhibition of PGE2 production, with some derivatives showing over 90% inhibition. mdpi.com The modulation of these pathways—inhibiting the expression and activity of enzymes like COX-2 and iNOS—is a cornerstone of the anti-inflammatory effects observed in this class of compounds. nih.govnih.gov
Table 2: Selective COX-2 Inhibition by Pyrimidine Derivatives Data from a study on pyrimidine derivatives L1 and L2, compared to standard NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |
| L1 | >1000 | 10.38 ± 0.76 | >96.34 | nih.gov |
| L2 | 102.11 ± 11.02 | 13.01 ± 1.11 | 7.85 | nih.gov |
| Meloxicam | 258.11 ± 21.32 | 12.89 ± 1.03 | 19.95 | nih.gov |
| Piroxicam | 95.14 ± 8.13 | 124.11 ± 14.01 | 0.77 | nih.gov |
Other Pharmacological Activities of Pyrimidine Derivatives Relevant to this compound
The versatility of the pyrimidine scaffold extends to other pharmacological activities beyond inflammation, particularly in the realm of metabolic diseases. derpharmachemica.com
Pyrimidine derivatives have emerged as promising candidates for the development of new antidiabetic agents. nih.govnih.gov Their mechanisms of action are diverse, targeting several pathways involved in glucose homeostasis. These include the inhibition of dipeptidyl peptidase-4 (DPP-4), modulation of α-glucosidase and α-amylase, and agonism of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov
For instance, a series of pyrimidine-derived chalcones were synthesized and screened for their antidiabetic activity. Several of these compounds showed remarkable inhibitory activity against α-glucosidase, with IC50 values significantly lower than the standard reference drug, acarbose. researchgate.net One of the most potent compounds exhibited an IC50 value of 5.118 µM, compared to 37.38 µM for acarbose. researchgate.net Such findings highlight the potential of the pyrimidine core in designing novel and effective treatments for diabetes mellitus. nih.gov
Table 3: Antidiabetic Activity of Pyrimidine-Derived Chalcones (α-Glucosidase Inhibition)
| Compound ID | IC50 Value (µM) | Source |
| 17 | 5.118 | researchgate.net |
| 30 | 5.187 | researchgate.net |
| Acarbose (Standard) | 37.38 | researchgate.net |
Antihyperlipidemic Activity
Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for cardiovascular diseases. nih.gov Research has identified condensed pyrimidine derivatives, including those structurally related to this compound, as potent antihyperlipidemic agents. researchgate.netnih.gov
A study focused on a series of novel condensed 2-chloroalkyl-4-chloro/hydroxy-5,6-disubstituted pyrimidines described their synthesis and evaluation for antihyperlipidemic activity. nih.gov The design was based on prior quantitative structure-activity relationship (QSAR) studies. The newly synthesized 4-chloro-2-chloroalkylpyrimidines showed superior activity compared to their 4-hydroxy analogs. nih.gov In animal models of hyperlipidemia, these compounds demonstrated a significant ability to reduce total cholesterol and serum triglycerides. nih.gov For example, some compounds showed a good ability to lower total cholesterol, while others were more effective at reducing triglycerides, indicating that structural modifications can tune the specific activity profile. nih.gov These pyrimidine derivatives often exhibit activity superior to the standard drug gemfibrozil. nih.gov
Another study on different pyrimidine derivatives found that their antihyperlipidemic action may be mediated through multiple pathways, including HMG-CoA reductase inhibition, antioxidant, and anti-inflammatory effects. nih.gov
Table 4: Antihyperlipidemic Activity of Condensed Pyrimidine Derivatives Selected compounds showing significant reduction in lipid levels in animal models.
| Compound ID | % Reduction in Total Cholesterol | % Reduction in Serum Triglycerides | Source |
| IIIa | Good | Better | nih.gov |
| IIIb | Good | - | nih.gov |
| IIIc | Good | - | nih.gov |
| IIIi | Good | - | nih.gov |
| IIIk | - | Better | nih.gov |
| IIIm | Good | - | nih.gov |
Immunomodulatory Effects
The ability to modulate the immune system is a key therapeutic goal for many inflammatory and autoimmune diseases. Pyrimidine derivatives, particularly fused systems like pyrimidopyrimidines, have been noted for their immunomodulatory properties. orientjchem.org This activity is closely linked to their anti-inflammatory effects, as it involves altering the function and response of immune cells and the signaling molecules they produce, such as cytokines. rsc.orgnih.gov
The immunomodulatory effects of pyrimidine derivatives can be seen in their ability to inhibit the growth of inflammatory cells, such as lipopolysaccharide (LPS)-stimulated monocytes. nih.govmdpi.com Furthermore, by suppressing the production of pro-inflammatory cytokines, pyrimidine-based compounds can shift the immune response towards a less inflammatory state. nih.gov While direct and extensive studies on the immunomodulatory effects of this compound itself are limited, the activities of related pyrimidine structures suggest a potential to influence immune system responses, making this an area for further investigation.
Mechanistic Insights into Biological Action
Molecular Target Identification
Research into the molecular targets of pyrimidine (B1678525) derivatives has revealed a range of proteins and enzymes that are crucial for cellular function and proliferation. For many pyrimidine-based compounds, particularly those with anticancer properties, kinases are a primary target. The pyrimidine scaffold is recognized as a bioisostere of the adenine ring of ATP, enabling these compounds to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity. rsc.org
Prominent kinase targets for pyrimidine derivatives include:
Epidermal Growth Factor Receptor (EGFR): Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase. nih.gov
Receptor Tyrosine Kinases (RTKs): Furo[2,3-d]pyrimidine scaffolds have been designed as multitargeted RTK inhibitors. nih.gov
PI3K/mTOR Pathway: Pyrido[3,2-d]pyrimidine derivatives have been developed as inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key regulators of cell growth and survival. nih.gov
Aurora Kinases and Polo-like Kinases (PLKs): Aminopyrimidine scaffolds are common in inhibitors of these kinases, which are critical for cell cycle regulation. mdpi.com
Janus Kinases (JAKs): Pyrrolopyrimidine compounds are known to be inhibitors of JAKs, which are involved in cytokine signaling. preprints.org
While the specific molecular targets of 2-(chloromethyl)pyrimidin-4-ol have not been definitively identified in the available literature, its structural similarity to known kinase inhibitors suggests that it may also exert its biological effects through the modulation of one or more protein kinases.
Enzyme Inhibition and Receptor Modulation Mechanisms
The primary mechanism of action for many biologically active pyrimidine derivatives is enzyme inhibition. As ATP-competitive inhibitors, these compounds block the phosphorylation of substrate proteins by kinases, thereby disrupting downstream signaling pathways that are often hyperactive in diseases like cancer. mdpi.com The binding mode typically involves the formation of hydrogen bonds between the pyrimidine ring and amino acid residues in the hinge region of the kinase active site. nih.govmdpi.com
In addition to kinase inhibition, some pyrimidine derivatives have been shown to modulate the activity of other enzymes and receptors. For instance, certain 2,4-disubstituted pyrimidine derivatives have been evaluated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov
The "chloromethyl" group at the 2-position of this compound is a reactive moiety. This alkylating group could potentially form covalent bonds with nucleophilic residues (such as cysteine) in the active site of target enzymes, leading to irreversible inhibition. However, without specific experimental data, this remains a hypothetical mechanism of action.
Interference with Cellular Pathways (e.g., DNA synthesis, cell cycle arrest, apoptosis)
By targeting key regulatory proteins, pyrimidine derivatives can profoundly impact cellular processes. The inhibition of kinases involved in cell cycle progression, such as Aurora kinases and PLKs, can lead to cell cycle arrest, preventing cancer cells from dividing. mdpi.com Similarly, blocking signaling pathways like PI3K/mTOR, which are crucial for cell growth and survival, can trigger apoptosis, or programmed cell death. nih.gov
Studies on various pyrimidine analogs have demonstrated their ability to induce:
Cell Cycle Arrest: Novel pyrimidine derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. rsc.org
Apoptosis: The induction of apoptosis is a common mechanism of action for anticancer pyrimidine compounds. researchgate.net
The potential of this compound to interfere with these pathways is plausible given its core structure, but would require specific experimental validation.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrimidine derivatives, SAR studies have provided valuable insights into how different substituents on the pyrimidine ring influence their biological activity.
The nature and position of substituents on the pyrimidine ring are critical determinants of biological activity.
| Substituent Position | Influence on Activity | Example |
| C2-Position | Varying steric and electronic properties at this position can significantly impact potency and selectivity. nih.gov | In a series of 2,4-disubstituted pyrimidines, different amine substituents at the C2 position led to varying inhibitory activity against cholinesterases. nih.gov |
| C4-Position | Substitutions at this position are often involved in key interactions with the target protein, such as hydrogen bonding. nih.gov | Aniline substitutions at the C4-position of furo[2,3-d]pyrimidines are crucial for RTK binding. nih.gov |
| C5-Position | The introduction of bulky or halogenated groups at this position can enhance activity. | Thiazolo[4,5-d]pyrimidine derivatives with a trifluoromethyl group at the C5-position have shown anticancer activity. mdpi.com |
The 2-(chloromethyl) group in the titular compound is an important feature. The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the pyrimidine ring. Its potential as an alkylating agent also adds a layer of complexity to its potential biological interactions.
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For pyrimidine-based kinase inhibitors, a general pharmacophore model includes: nih.gov
A heterocyclic scaffold (the pyrimidine ring) that mimics the adenine of ATP.
Hydrogen bond donors and acceptors that interact with the hinge region of the kinase.
Hydrophobic groups that occupy specific pockets within the ATP-binding site.
Pharmacophore models have been successfully used to design potent and selective pyrazolo[3,4-d]pyrimidine-based EGFR tyrosine kinase inhibitors. nih.gov
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties to enhance a molecule's biological activity, selectivity, or pharmacokinetic properties. In the context of pyrimidine derivatives, the pyrimidine ring itself is often considered a bioisostere of the purine ring system. researchgate.net
Common bioisosteric replacements in pyrimidine-based drug design include:
Fused Ring Systems: Fusing other heterocyclic rings, such as pyrazole or furan, to the pyrimidine core can alter the compound's shape and electronic distribution, leading to changes in target affinity and selectivity. nih.govresearchgate.net
Substituent Mimics: Replacing a functional group with another that has similar steric and electronic properties can fine-tune the compound's activity. For example, a trifluoromethyl group can be used as a bioisostere for other groups to improve metabolic stability. mdpi.com
The exploration of bioisosteric replacements for the 2-(chloromethyl) group or the 4-ol group could lead to the development of analogs with improved therapeutic profiles.
Computational Chemistry and Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.
In silico studies on various pyrimidine (B1678525) derivatives have demonstrated their potential to interact with a range of biological targets. For instance, a study on pyrimidine derivatives as potential antibacterial agents investigated their binding to the dihydrofolate reductase (DHFR) enzyme of Escherichia coli. The docking analysis revealed that these compounds could fit into the active site of the enzyme, suggesting a possible mechanism of action through the inhibition of folate synthesis. aip.org The binding energies (ΔG) for three different pyrimidine derivatives were reported to be -6.39, -6.08, and -6.60 kcal/mol, respectively, indicating favorable interactions. aip.org
Another study focused on pyrazolo[3,4-d]pyrimidine derivatives as potential inhibitors for cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. The molecular docking of these compounds into the active site of CDK2 helped in understanding their binding modes and identifying key interactions responsible for their inhibitory activity. rsc.orgrsc.org Similarly, docking studies of pyrimidin-2-amine derivatives with E. coli DNA gyrase B protein were performed to explore their antibacterial potential, with some compounds showing high docking scores and favorable binding interactions.
While direct docking data for 2-(chloromethyl)pyrimidin-4-ol is not specified in the provided literature, the research on related pyrimidine scaffolds highlights the potential of this class of compounds to form stable interactions with various enzymatic targets. The specific binding affinity and interaction patterns of this compound would depend on the specific protein target being investigated.
Table 1: Representative Molecular Docking Data for Pyrimidine Derivatives
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol | E. coli DHFR | -6.39 | Hydrogen bonding and van der Waals interactions |
| 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | E. coli DHFR | -6.08 | Interactions within the active site binding pocket |
| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | E. coli DHFR | -6.60 | Located in the active site with hydrogen bonds |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | Data not specified | Good fit into the CDK2 active site |
Pharmacokinetic Property Prediction (ADMET)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug discovery. In silico ADMET prediction tools are widely used to filter out compounds with unfavorable pharmacokinetic profiles, thus reducing the likelihood of late-stage failures.
Studies on various heterocyclic derivatives, including those with a pyrimidine core, have utilized computational tools to predict their ADMET properties. For a series of dihydropyrimidinone derivatives, in silico predictions indicated good oral bioavailability and adherence to Lipinski's "Rule of Five," which suggests that a compound is more likely to be orally active if it meets certain physicochemical criteria. rfppl.co.in The total polar surface area (TSA) for these compounds was found to be less than 140 Å, which is often correlated with better cell membrane permeability. rfppl.co.in
Furthermore, toxicity predictions for these dihydropyrimidinone derivatives suggested that most of the compounds were non-toxic, with a few exceptions showing potential for hepatotoxicity or reproductive toxicity. rfppl.co.in In another study on pyrimidine derivatives, ADMET analysis was conducted to assess their drug-likeness and safety profiles. nih.gov The results showed that the investigated molecule possessed favorable characteristics for a pharmaceutical drug, with predictions of being non-toxic. nih.gov
For this compound, a comprehensive in silico ADMET analysis would be necessary to predict its pharmacokinetic and toxicity profile. Such an analysis would typically involve the calculation of various molecular descriptors, including molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area, to assess its potential for oral absorption and distribution. Predictions of metabolic stability and potential toxicity would also be crucial.
Table 2: Predicted ADMET Properties for a Series of Dihydropyrimidinone Derivatives
| ADMET Parameter | General Prediction for Dihydropyrimidinone Derivatives |
|---|---|
| Lipinski's Rule of Five | Generally obeyed, suggesting good oral bioavailability |
| Total Polar Surface Area (TSA) | Less than 140 Å, indicating good permeability |
| Toxicity | Most compounds predicted to be non-toxic |
| Carcinogenicity | Predicted to be absent for most analogs |
| Mutagenicity | Predicted to be absent for most analogs |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences and the energy landscapes of a molecule is important as it can influence its biological activity by affecting how it fits into a receptor's binding site.
Research on pyrimidine-embedded polyheterocycles has highlighted the importance of conformational diversity for biological activity. frontiersin.org While many known bioactive pyrimidine compounds are relatively flat, the synthesis of conformationally diverse medium and macro-cyclic structures containing a pyrimidine moiety has been explored to access unique biological activities. frontiersin.org The conformational flexibility or rigidity of these molecules can pre-organize the orientation of crucial substituents, potentially leading to specific and high-affinity interactions with biological targets. frontiersin.org
For a relatively small molecule like this compound, conformational analysis would focus on the rotation around the single bond connecting the chloromethyl group to the pyrimidine ring. The presence of the hydroxyl group and the nitrogen atoms in the pyrimidine ring could lead to specific preferred conformations due to intramolecular interactions. The energy landscape would reveal the relative stabilities of different conformers and the energy barriers for their interconversion. While specific studies on the conformational analysis of this compound were not found, the general principles of conformational analysis of small organic molecules would apply. Different computational methods, such as molecular mechanics and quantum mechanics, could be employed to calculate the potential energy surface and identify the low-energy conformers.
Analytical Techniques for Characterization and Reaction Monitoring in Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound by probing how it interacts with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. For 2-(chloromethyl)pyrimidin-4-ol, both ¹H NMR and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The protons on the pyrimidine (B1678525) ring would appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the substituents. A key signal would be a singlet for the two protons of the chloromethyl (-CH₂Cl) group, typically appearing in the range of 4.5-5.0 ppm. Another important signal would be a broad singlet corresponding to the hydroxyl (-OH) proton, whose chemical shift can vary significantly depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. Distinct signals would be expected for the carbons of the pyrimidine ring, the chloromethyl group, and any tautomeric forms present. The carbon of the -CH₂Cl group would typically resonate around 40-50 ppm.
The presence of a hydroxyl group on the pyrimidine ring introduces the possibility of keto-enol tautomerism, where this compound could exist in equilibrium with its keto form, 2-(chloromethyl)pyrimidin-4(3H)-one. NMR spectroscopy would be a primary method to study this equilibrium.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, potentially broadened by hydrogen bonding. mdpi.com The C=O stretching band of the tautomeric keto form would likely appear as a strong absorption around 1650-1700 cm⁻¹. mdpi.com Vibrations corresponding to the C=N and C=C bonds of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group would be expected in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula. For this compound (molecular formula C₅H₅ClN₂O), the mass spectrum would show a molecular ion peak (M⁺). A characteristic isotopic pattern would be observed for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M⁺ and M+2). Fragmentation patterns would likely involve the loss of the chloromethyl group or other small fragments. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass with high precision, confirming the elemental composition.
Chromatographic Techniques for Purity and Reaction Progress (e.g., TLC, HPLC)
Chromatography is used to separate the components of a mixture, making it essential for determining the purity of a compound and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique used for qualitatively monitoring reactions and checking compound purity. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the different components separate based on their polarity. The spots can be visualized under UV light. The progress of reactions involving pyrimidine derivatives is often monitored by TLC.
High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful chromatographic technique that provides quantitative information about the purity of a sample. For pyrimidine derivatives, reversed-phase HPLC is commonly used. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol) would likely be employed to analyze this compound. The compound would be detected by a UV detector, as the pyrimidine ring absorbs UV light. A pure sample would ideally show a single sharp peak in the chromatogram. HPLC is also used to monitor the reaction progress with greater precision than TLC.
Quantitative Analysis Techniques
For the quantitative determination of this compound, for instance, in a reaction mixture or a formulated product, HPLC with UV detection is a standard method. By creating a calibration curve using standards of known concentration, the concentration of the compound in an unknown sample can be accurately determined. For trace-level quantification, especially of related impurities, more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS would be employed. These methods combine the separation power of HPLC with the sensitive and selective detection of mass spectrometry.
Future Research Directions and Therapeutic Potential
Development of Novel Derivatives with Enhanced Potency and Selectivity
The development of novel derivatives from the 2-(chloromethyl)pyrimidin-4-ol core is a key strategy for enhancing therapeutic efficacy. By systematically modifying its structure, researchers can fine-tune the potency and selectivity of the resulting compounds for specific biological targets.
Structure-Activity Relationship (SAR) Studies: A crucial aspect of derivative development is the establishment of a clear structure-activity relationship (SAR). This involves synthesizing a series of analogs with specific modifications and evaluating how these changes affect their biological activity. For instance, in other pyrimidine-based kinase inhibitors, substituting different groups at various positions on the pyrimidine (B1678525) ring has been shown to dramatically alter both potency and selectivity. nih.govacs.org Modifications at the 5-position of the pyrimidine core, for example, can influence kinome-wide selectivity due to its proximity to the gatekeeper residue in the kinase binding pocket. acs.org Similarly, introducing side chains, such as a [4-(diethylamino)butyl]amino group, has led to analogs with enhanced potency and bioavailability. nih.gov
Strategies for Enhancing Potency and Selectivity:
Targeted Modifications: The chloromethyl group is a reactive handle that allows for the introduction of various functional groups through nucleophilic substitution, creating diverse libraries of compounds for screening. nih.govmdpi.com The hydroxyl group can also be modified to explore its role in target binding.
Scaffold Hopping and Hybridization: Combining the pyrimidine core with other pharmacologically active scaffolds is a proven strategy. researchgate.net For example, creating hybrids of pyrimidine with molecules like indole (B1671886) or quinoline (B57606) has resulted in compounds with significant antitumor activity. researchgate.netnih.gov This approach can lead to dual-target inhibitors, which may offer improved efficacy and a better safety profile for complex diseases like cancer. nih.gov
Computational Modeling: In silico design and molecular docking studies can predict how derivatives will bind to target proteins, guiding the synthesis of compounds with a higher probability of success and optimizing interactions with key amino acid residues. tandfonline.comnih.gov
| Modification Position | Type of Modification | Observed Impact on Activity (Examples from related Pyrimidines) | Reference |
|---|---|---|---|
| 2-position | Introduction of amino side chains (e.g., [4-(diethylamino)butyl]amino) | Enhanced potency and bioavailability in pyrido[2,3-d]pyrimidine (B1209978) tyrosine kinase inhibitors. | nih.gov |
| 4-position | Incorporation of sulfonamide-bearing side chains | Resulted in aminopyrimidine compounds that inhibited a fewer number of kinases, suggesting increased selectivity. | acs.org |
| 5-position | Systematic modifications near the kinase gatekeeper residue | Plays a key role in dictating both potency and kinome-wide selectivity. | acs.org |
| 6-position | Replacement of a 2,6-dichlorophenyl moiety with a 3',5'-dimethoxyphenyl group | Produced a highly selective FGFr tyrosine kinase inhibitor from a broadly active inhibitor. | nih.gov |
Exploration of New Biological Targets and Disease Indications
The broad biological activity of pyrimidine derivatives suggests that analogs of this compound could be developed to address a wide array of diseases. mdpi.comnih.gov The pyrimidine nucleus is a key component in compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comencyclopedia.pubnih.gov
Oncology: Cancer remains a primary focus for pyrimidine-based drug discovery. nih.govsciensage.info These compounds can inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. nih.govfrontiersin.org
Kinase Inhibition: Pyrimidine derivatives have been successfully developed as inhibitors of numerous kinases, including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFr), and Cyclin-Dependent Kinases (CDKs). mdpi.comnih.govnih.govfrontiersin.org Fused pyrimidine systems are particularly effective as EGFR inhibitors. frontiersin.org The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, effectively mimics ATP, allowing it to bind to the hinge region of kinase active sites. rsc.org
Other Anticancer Mechanisms: Beyond kinase inhibition, pyrimidine derivatives have shown potential to act as antimitotic agents, disrupt microtubule networks, and inhibit topoisomerases. mdpi.comencyclopedia.pub
Infectious Diseases: The need for new antimicrobial agents is urgent due to growing resistance. Pyrimidine derivatives have demonstrated potential as antibacterial and antifungal agents, making this a promising area for future research. mdpi.comnih.govresearchgate.net
Inflammatory and Other Diseases: The pyrimidine scaffold is also found in compounds with anti-inflammatory, analgesic, and antioxidant properties. mdpi.comnih.govnih.gov For example, novel pyrimidine derivatives have been developed as highly potent and specific COX-2 inhibitors for treating inflammation. Furthermore, recent research has shown the potential of pyrimidine derivatives as bone anabolic agents, promoting osteogenesis through the BMP2/SMAD1 signaling pathway. nih.gov
| Biological Target Class | Specific Examples | Potential Disease Indication | Reference |
|---|---|---|---|
| Protein Kinases | EGFR, PDGFr, FGFr, c-Src, CDKs, FAK, PI3K, mTOR | Cancer (Lung, Breast, Colon, Prostate, etc.) | mdpi.comnih.govnih.govfrontiersin.orgrsc.orgwikipedia.org |
| Enzymes | Topoisomerases, COX-2, Dihydrofolate Reductase | Cancer, Inflammation, Infectious Diseases | encyclopedia.pubnih.gov |
| Cellular Processes | Tubulin Polymerization, Protein Synthesis | Cancer, Bacterial Infections | mdpi.comresearchgate.net |
| Signaling Pathways | BMP2/SMAD1 | Bone Disorders (e.g., Osteoporosis) | nih.gov |
Translational Research and Pre-clinical Development Considerations
Translating a promising compound from the laboratory to a clinical candidate involves a rigorous pre-clinical development process. This phase is critical for establishing a compound's potential efficacy and for identifying any potential liabilities before human trials.
In Silico and In Vitro Assessment:
ADMET Profiling: Early in the development process, in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. researchgate.netgjpb.deresearchgate.net These predictions help prioritize compounds with favorable drug-like characteristics, such as good oral bioavailability and low toxicity. nih.govgjpb.de
Cytotoxicity Screening: The initial biological evaluation involves screening the compounds against various cell lines. For anticancer research, this includes a panel of human cancer cell lines from different origins (e.g., lung, breast, colon) to determine the compound's potency (IC50 values) and spectrum of activity. researchgate.netnih.govnih.gov It is also important to assess cytotoxicity against normal, non-cancerous cell lines to determine selectivity. nih.govresearchgate.net
In Vivo Evaluation: Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and behavior in a whole organism.
Xenograft Models: For cancer research, human tumor xenograft models in immunocompromised mice are commonly used. In these models, human cancer cells are implanted, and the ability of the drug candidate to suppress tumor growth is evaluated. frontiersin.org
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted by the body (PK) and the relationship between drug concentration and its pharmacological effect (PD). These data are crucial for determining appropriate dosing regimens for future clinical trials.
| Stage | Key Activities | Purpose | Reference |
|---|---|---|---|
| Discovery & Lead Optimization | Synthesis of derivatives, SAR studies, molecular modeling. | Identify potent and selective lead compounds. | nih.govacs.orgnih.gov |
| In Silico Profiling | Prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Prioritize compounds with drug-like properties and predict potential liabilities. | nih.govresearchgate.netgjpb.de |
| In Vitro Biological Evaluation | Enzyme inhibition assays, cytotoxicity screening against cancer and normal cell lines. | Determine potency (IC50), selectivity, and mechanism of action at the cellular level. | nih.govnih.govresearchgate.net |
| In Vivo Efficacy Studies | Animal models of disease (e.g., human tumor xenografts in mice). | Evaluate the therapeutic effect of the compound in a living organism. | frontiersin.org |
| Pharmacokinetics & Pharmacodynamics (PK/PD) | Analysis of drug concentration in plasma and tissues over time and its effect on biological markers. | Understand the drug's journey through the body and its dose-effect relationship. | frontiersin.org |
Q & A
What are the optimized synthetic routes for 2-(chloromethyl)pyrimidin-4-ol, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Step 1: Formation of a pyrimidin-4-ol intermediate via cyclization of ethyl 2-cyanoacetate derivatives with formamidine .
- Step 2: Chlorination using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 298 K) .
- Critical Factors:
- Solvent Choice: Dichloromethane (CH₂Cl₂) is preferred for chlorination due to its inertness and ability to stabilize intermediates .
- Purification: Recrystallization from petroleum ether/ethyl acetate mixtures improves purity .
Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 for substrate:SOCl₂) and reaction time control (3–5 hours) to minimize byproducts like over-chlorinated derivatives .
How can computational methods (e.g., DFT) be applied to predict the reactivity and electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculations are critical for:
- Electronic Property Analysis: Predicting frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. For example, the electron-withdrawing chloro group lowers LUMO energy, enhancing reactivity toward nucleophiles .
- Spectral Validation: Simulating IR and NMR spectra to cross-validate experimental data. The C–Cl stretching vibration at ~750 cm⁻¹ in IR and deshielded protons near δ 4.5 ppm in ¹H NMR are characteristic .
- Reactivity Under Solvent Effects: Polarizable Continuum Models (PCM) in DFT can predict solvolysis pathways, aiding in solvent selection for reactions .
What experimental strategies resolve structural ambiguities in this compound derivatives?
Answer:
- X-ray Crystallography: Resolves dihedral angles between aromatic rings (e.g., 64.2° between pyrimidine and benzene planes in related compounds) and confirms substitution patterns .
- 2D NMR Techniques: COSY and HSQC identify coupling between the chloromethyl group (δ 4.5–5.0 ppm) and adjacent pyrimidine protons .
- Mass Spectrometry (HRMS): Distinguishes isotopic patterns for Cl (³⁵Cl/³⁷Cl) to confirm molecular formula .
How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The chloromethyl (–CH₂Cl) group is highly electrophilic due to:
- Polar C–Cl Bond: The σ* orbital’s low energy facilitates nucleophilic attack (SN₂ mechanism).
- Steric Effects: Minimal steric hindrance allows easy access for nucleophiles (e.g., amines, thiols).
Case Study: In agrochemical synthesis, this compound reacts with (E)-2-(2-chlorophenyl)acrylate to form fluacrypyrim, a potent acaricide. Reaction efficiency depends on temperature (60–80°C) and base (K₂CO₃) to neutralize HCl byproducts .
What are the contradictions in reported synthetic yields, and how can they be addressed methodologically?
Answer:
Discrepancies in yields (e.g., 60–85% for chlorination steps) arise from:
- Impurity of Starting Materials: Residual moisture in ethyl 2-cyanoacetate derivatives reduces chlorination efficiency. Pre-drying with molecular sieves improves consistency .
- Byproduct Formation: Over-chlorination or dimerization can occur with excess SOCl₂. TLC monitoring and stoichiometric control mitigate this .
- Scale Differences: Milligram-scale reactions often report higher yields than industrial-scale processes due to heat dissipation challenges. Microreactors or flow chemistry may bridge this gap .
How can the compound’s stability under varying pH and temperature conditions be assessed for biological studies?
Answer:
- pH Stability Assays: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. HPLC analysis tracks degradation products (e.g., hydrolysis to pyrimidin-4-ol at pH > 10) .
- Thermal Gravimetric Analysis (TGA): Determines decomposition temperatures (Td). For this compound, Td is ~200°C, making it stable for short-term biological assays at 25–37°C .
What are the safety and handling protocols for this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .
- Waste Management: Chlorinated byproducts must be segregated and treated by certified waste disposal services to prevent environmental contamination .
- Emergency Procedures: In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation due to potential alkylating agent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
